molecular formula C16H12ClN3O6S B2820742 N-(4-chloro-3-nitrophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide CAS No. 899996-46-4

N-(4-chloro-3-nitrophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Cat. No.: B2820742
CAS No.: 899996-46-4
M. Wt: 409.8
InChI Key: LTMKUEOTGHZFEM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O6S/c17-12-6-5-10(9-13(12)20(23)24)18-15(21)7-8-19-16(22)11-3-1-2-4-14(11)27(19,25)26/h1-6,9H,7-8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMKUEOTGHZFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide typically involves multi-step organic reactions. The starting materials often include 4-chloro-3-nitroaniline and 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoic acid. The reaction conditions may involve the use of coupling agents, solvents, and catalysts to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and quality control measures to verify the chemical structure and composition.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, or dichloromethane are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chloro-3-nitrophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various organic reactions.

Biology

In biological research, this compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound may be explored as a potential drug candidate. Its structure may be modified to enhance its pharmacological properties and reduce toxicity.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings. Its unique chemical properties may make it suitable for specific industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(4-Chloro-3-nitrophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide
  • Molecular Formula : C₁₆H₁₂ClN₃O₆S
  • Average Mass : 409.797 g/mol
  • Key Functional Groups :
    • 4-Chloro-3-nitrophenyl substituent (electron-withdrawing groups).
    • 1,1,3-Trioxo-2,3-dihydrobenzothiazole moiety (sulfonamide and ketone groups).
    • Propanamide linker .

Comparison with Structurally Similar Compounds

Hydroxamic Acid Derivatives ()

Compounds such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) and N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) share the 4-chlorophenyl group but differ in their functional groups:

  • Functional Groups : Hydroxamic acid (-CONHOH) instead of a propanamide-sulfonamide system.
  • Biological Implications : Hydroxamic acids are potent metal chelators (e.g., histone deacetylase inhibitors), whereas the target compound’s sulfonamide may target enzymes like carbonic anhydrase or tyrosine kinases .

Table 1 : Key Differences vs. Hydroxamic Acids

Feature Target Compound Hydroxamic Acids (e.g., Compound 8)
Core Structure Benzothiazole sulfonamide Cyclohexane/cyclopropane carboxamide
Functional Groups Amide, sulfonamide, nitro Hydroxamic acid, chloro
Potential Targets Enzymes with sulfonamide affinity Metal-dependent enzymes (e.g., HDAC)

Thioxothiazolidinone Derivatives ()

3-[(Z)-5-(3-Bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-N-(2-nitrophenyl)propanamide :

  • Structural Overlap : Contains a nitrophenyl group and an amide linker.
  • Divergence: Thioxothiazolidinone core (vs. benzothiazole sulfonamide) and a 2-nitrophenyl substituent (vs. 3-nitrophenyl).
  • Synthetic Yield : Reported 85% yield for this compound suggests efficient synthesis routes, though data for the target compound’s synthesis is unavailable .

Implications :

  • The thioxo group may enhance redox activity or metal coordination.
  • Positional isomerism (2-nitro vs.

Benzothiazole-Based Amides ()

2-(3-Benzoylphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide :

  • Shared Feature : Benzothiazole ring system.
  • Key Differences :
    • 3-Benzoylphenyl substituent (electron-deficient) vs. 4-chloro-3-nitrophenyl.
    • Methyl group on benzothiazole (enhances lipophilicity) vs. sulfonamide in the target compound .

Research Findings and Structural Analysis

Structural Characterization

    Biological Activity

    N-(4-chloro-3-nitrophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound through various studies, including its mechanisms of action, efficacy in different biological models, and potential therapeutic implications.

    Chemical Structure and Properties

    The compound's chemical structure can be analyzed to understand its reactivity and interaction with biological systems. It contains a benzothiazole moiety which is known for its diverse biological activities. The presence of nitro and chloro substituents on the phenyl ring enhances its pharmacological profile.

    Research has indicated that compounds similar to this compound may exert their effects through several mechanisms:

    • Inhibition of Cell Proliferation : Studies have shown that related compounds can significantly inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and affecting cell cycle progression.
    • Induction of Apoptosis : The compound is believed to activate intrinsic apoptotic pathways by modulating mitochondrial membrane potential and increasing the levels of pro-apoptotic factors such as caspases.
    • Autophagy Modulation : There is evidence suggesting that this compound may also influence autophagy pathways, which are critical for cellular homeostasis and response to stress.

    In Vitro Studies

    In vitro studies using human cancer cell lines have demonstrated the cytotoxic effects of this compound. For instance:

    • Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
    • Assays Conducted : MTT assay for cell viability; flow cytometry for apoptosis detection.

    The results indicated a dose-dependent reduction in cell viability with significant apoptotic induction at concentrations as low as 1 µM.

    Concentration (µM)MCF-7 Cell Viability (%)MDA-MB-231 Cell Viability (%)
    0100100
    17065
    54030

    Case Studies

    Several case studies have highlighted the potential therapeutic applications of compounds closely related to this compound:

    • Breast Cancer Treatment : A study demonstrated that a similar compound led to a marked decrease in tumor size in MCF-7 xenograft models.
    • Mechanistic Insights : Research indicated that the compound could modulate key signaling pathways involved in cancer progression such as the PI3K/Akt pathway.

    Q & A

    Q. What computational approaches predict its pharmacokinetic or toxicological properties?

    • Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict metabolic stability. Molecular dynamics (MD) simulations model membrane permeability. QSAR models trained on nitroaromatic datasets estimate hepatotoxicity risks .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.